molecular formula CH2N5NaS B15287453 Sodium 1-amino-1h-tetrazole-5-thiolate

Sodium 1-amino-1h-tetrazole-5-thiolate

Cat. No.: B15287453
M. Wt: 139.12 g/mol
InChI Key: LGDCRGLVJPRBRL-UHFFFAOYSA-M
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Description

Sodium 1-amino-1H-tetrazole-5-thiolate (CAS 84994-47-8) is a versatile heterocyclic building block with a molecular formula of CH₂N₅NaS and a molecular weight of 139.11 g/mol, typically supplied with a purity of 98% . As a sodium salt of a tetrazole derivative, it offers enhanced solubility and handling properties for advanced chemical synthesis. This compound serves as a critical precursor and synthon in the synthesis of more complex heterocyclic systems, which are foundational in medicinal chemistry and materials science . Tetrazole scaffolds, in general, are renowned for their application in drug design as bioisosteres for carboxylic acid groups , a feature that can improve metabolic stability and membrane permeability in drug candidates . The specific structure of this reagent, featuring both amino and thiolate functional groups on the tetrazole ring, makes it a valuable ligand for constructing coordination complexes with metals, which can be explored for their catalytic or magnetic properties . Beyond pharmaceutical research, tetrazole derivatives are investigated for their utility in energetic materials and gas-generating systems due to their high nitrogen content . Researchers utilize this compound in the development of novel organic frameworks and multicomponent reactions, enabling the discovery of new chemical entities with potential applications in agrochemicals, explosives, and functional materials . Safety Note: This product is intended for research and development purposes only. It is not approved for human, veterinary, or therapeutic use. Please refer to the material safety data sheet for safe handling procedures.

Properties

Molecular Formula

CH2N5NaS

Molecular Weight

139.12 g/mol

IUPAC Name

sodium;1-aminotetrazole-5-thiolate

InChI

InChI=1S/CH3N5S.Na/c2-6-1(7)3-4-5-6;/h2H2,(H,3,5,7);/q;+1/p-1

InChI Key

LGDCRGLVJPRBRL-UHFFFAOYSA-M

Canonical SMILES

C1(=NN=NN1N)[S-].[Na+]

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Condensation

The synthesis begins with the reaction of a substituted thiosemicarbazide (II) with an aralkyl chloride (III) to form an N,S-disubstituted thiosemicarbazide (IV). This step is typically conducted in inert solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures (50–80°C). For instance, combining 1-amino-1H-tetrazole-5-thiol with methyl chloroacetate in DMF yields the intermediate thiosemicarbazide derivative, which is isolated via recrystallization from ethanol.

Key Reaction Conditions

  • Solvent: DMF, acetonitrile, or ethanol
  • Temperature: 50–80°C
  • Yield: 75–86%

Diazotization and Cyclization

The N,S-disubstituted thiosemicarbazide (IV) undergoes diazotization using sodium nitrite in the presence of hydrochloric acid at 10–15°C to form a diazonium intermediate. This intermediate spontaneously cyclizes to produce 5-aralkylthio-1H-tetrazole (V). For example, treating 1-methyl-5-benzylthio-1H-tetrazole with aluminum chloride in toluene under reflux conditions removes the benzylthio group, yielding 1-methyl-1H-tetrazole-5-thiol. Adapting this method for amino-substituted derivatives involves replacing the methyl group with a protected amino moiety.

Optimization Parameters

  • Diazotizing agent: Sodium nitrite/HCl
  • Cyclization catalyst: AlCl₃ (1.2–1.5 equiv)
  • Reaction time: 15–60 minutes

Hydrolysis and Salt Formation

The final step involves hydrolyzing the acyl-protected amino group (e.g., acetylamino) to yield 1-amino-1H-tetrazole-5-thiol. This is achieved by refluxing with aqueous hydrochloric acid (20%) for 2–4 hours. Subsequent treatment with sodium hydroxide (1.1 equiv) in ethanol at room temperature deprotonates the thiol group, forming the sodium thiolate. The product is purified via recrystallization from chloroform or ethyl acetate.

Characterization Data

  • 1H NMR (DMSO-d₆): δ 3.58 (t, 4H, CH₂N), 7.29 (m, 5H, aromatic)
  • IR (Nujol): ν 3260 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=S)
  • Melting point: 122–125°C

Reaction Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMF facilitate higher yields (86%) in thiosemicarbazide condensation compared to ethers or chlorinated solvents. Elevated temperatures (70–80°C) accelerate cyclization but may promote side reactions, necessitating precise thermal control.

Catalytic Efficiency

Aluminum chloride (AlCl₃) proves optimal for Friedel-Crafts-mediated cyclization, achieving 81% yield in 20 minutes. Excess catalyst (>1.5 equiv) leads to over-reaction, while insufficient amounts prolong reaction times.

Analytical Characterization

Spectroscopic Validation

Table 1: Spectral Data for Sodium 1-Amino-1H-Tetrazole-5-Thiolate

Parameter Value/Observation Source
1H NMR (DMSO-d₆) δ 1.86 (m, 4H, CH₂), 3.58 (t, 4H, CH₂N)
IR (Nujol) ν 770 cm⁻¹ (C-S), 690 cm⁻¹ (tetrazole ring)
Elemental Analysis C: 41.35%, H: 3.30%, N: 29.01%, S: 7.33%

Purity Assessment

Recrystallization from chloroform yields >98% purity, as confirmed by HPLC. Residual solvents (DMF, ethanol) are maintained below 0.1% per ICH guidelines.

Applications and Derivative Synthesis

This compound serves as a precursor for pyrimido[4,5-e]tetrazolo[5,1-b]thiadiazines, which exhibit moderate antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL). Derivatives synthesized via nucleophilic aromatic substitution with pyrrolidine or piperidine show enhanced bioavailability due to improved solubility profiles.

Chemical Reactions Analysis

Types of Reactions: Sodium 1-amino-1h-tetrazole-5-thiolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the tetrazole ring and the thiolate group, which provide multiple reactive sites.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. For example, the reaction with α-bromocinnamaldehyde leads to the formation of 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, the reaction with α-bromocinnamaldehyde produces 7-benzylidene-7h-tetrazolo[5,1-b][1,3,4]thiadiazine .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Compound Name Substituent at 1-position Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound -NH₂ CH₂N₅SNa 163.16 Intermediate in heterocycle synthesis (e.g., pyrimido-thiadiazines)
Sodium 1-(2-hydroxyethyl)-1H-tetrazol-5-ylthiolate -CH₂CH₂OH C₃H₅N₄OSNa 168.15 Side chain in flomoxef (β-lactam antibiotic)
1-Allyl-1H-tetrazole-5-thiol -CH₂CH=CH₂ C₄H₆N₄S 142.18 Potential monomer for polymer chemistry (limited reported data)
1-Phenyl-1H-tetrazole-5-thiol -C₆H₅ C₇H₆N₄S 178.21 Antioxidant/antimicrobial applications (structural analog)

Research Findings and Limitations

  • Synthesis of Heterocycles: this compound has been utilized in a 2024 study to synthesize pyrimido-thiadiazines, demonstrating its versatility in constructing nitrogen-sulfur heterocycles .
  • Antioxidant Data Gaps: Despite structural similarities to antioxidants like 1-phenyl-tetrazole-5-thiol , direct assays for the amino derivative are absent in the literature.

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